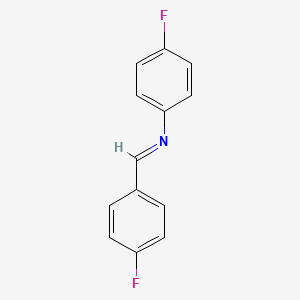

4-Fluoro-N-(4-fluorobenzylidene)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,1-bis(4-fluorophenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJXANITCYEMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370393 |

Source

|

| Record name | 4,4'-Difluorobenzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39769-09-0 |

Source

|

| Record name | 4-Fluoro-N-[(4-fluorophenyl)methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39769-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Fluorobenzylidene)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis protocol for 4-Fluoro-N-(4-fluorobenzylidene)aniline

An In-depth Technical Guide to the Synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the protocol, ensuring a robust and reproducible synthesis through a self-validating framework.

Strategic Overview: The Significance of Fluorinated Schiff Bases

This compound is a Schiff base, a class of organic compounds characterized by the azomethine or imine (-C=N-) functional group. These compounds are pivotal intermediates in organic synthesis and coordination chemistry.[1] The specific molecule , featuring two fluorine atoms on its terminal phenyl rings, is of particular interest. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2] Consequently, this compound serves as a valuable building block for novel pharmaceuticals, particularly in the development of anti-cancer agents, as well as in the creation of advanced materials like polymers and organic light-emitting diodes (OLEDs).[2][3]

The synthesis detailed herein is a classic condensation reaction, providing a reliable and efficient route to this versatile compound.

The Core Reaction: Mechanistic Insights into Schiff Base Formation

The synthesis of this compound is achieved through the acid-catalyzed condensation of 4-fluoroaniline and 4-fluorobenzaldehyde. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[4]

-

Step 1: Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom (from 4-fluoroaniline) on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step is typically accelerated by an acid catalyst (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack.[5][6] This addition forms a transient, tetrahedral intermediate known as a carbinolamine.[4][7]

-

Step 2: Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine C=N double bond. This dehydration is the rate-determining step and is also facilitated by the acid catalyst, which protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O).[4][8]

The overall reaction is reversible.[8] Therefore, controlling the presence of water is key to driving the equilibrium towards the formation of the desired Schiff base product.

Experimental Protocol: A Validated Step-by-Step Synthesis

This protocol is designed to be a self-validating system, where successful execution yields a product whose characteristics match established data, confirming the integrity of the synthesis.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g | 10 |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.11 g | 10 |

| Absolute Ethanol | C₂H₅OH | 46.07 | ~40 mL | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalytic |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Buchner funnel and filter flask

-

Thin Layer Chromatography (TLC) plate and chamber

-

Melting point apparatus

Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved.

-

Amine Addition: To the stirred solution of 4-fluorobenzaldehyde, add a solution of 1.11 g (10 mmol) of 4-fluoroaniline dissolved in 20 mL of absolute ethanol.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The catalyst is crucial for accelerating both the nucleophilic addition and the dehydration steps.[4][5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spots (aldehyde and amine) and the appearance of a new, single product spot indicates the reaction's completion.

-

Product Isolation: After the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature. As the solution cools, the product should begin to crystallize. To maximize crystal formation, the flask can be placed in an ice bath for 30 minutes.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying and Purification: Dry the purified product in a desiccator or a vacuum oven. For higher purity, the crude product can be recrystallized from ethanol. The final product should be a white to off-white crystalline powder.[2]

Workflow Visualization

The following diagram outlines the complete experimental workflow, from the initial setup to the final characterization, providing a clear visual guide to the process.

Sources

- 1. 4-Fluoro-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

A Comprehensive Spectroscopic Guide to 4-Fluoro-N-(4-fluorobenzylidene)aniline: ¹H and ¹³C NMR Analysis

An In-depth Technical Guide:

Introduction

4-Fluoro-N-(4-fluorobenzylidene)aniline is a Schiff base, a class of compounds characterized by the azomethine (-CH=N-) group. This particular molecule incorporates fluorine atoms on both aromatic rings, a common strategy in medicinal chemistry and materials science to modulate electronic properties, metabolic stability, and binding affinity[1]. As a versatile chemical intermediate, its unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such organic molecules in solution, providing precise information about the molecular framework and the electronic environment of each nucleus[2].

This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will dissect the spectral features, explaining the causal relationships between the molecular structure—specifically the influence of the electronegative fluorine atoms and the imine bridge—and the observed chemical shifts and coupling constants. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of related compounds.

Molecular Structure and its NMR Implications

The foundation of spectral interpretation lies in a thorough understanding of the molecule's structure and the electronic effects at play. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Three key features dictate the NMR landscape of this molecule:

-

The Imine Proton (H7): The proton on the azomethine carbon (C7) is in a unique electronic environment, bonded to an sp²-hybridized carbon which is, in turn, attached to a nitrogen atom. This typically results in a significant downfield chemical shift compared to aromatic or vinylic protons[3][4].

-

The Benzylidene Ring (Ring A): This ring is attached to the carbon of the imine group. The protons H2'/H6' are chemically equivalent, as are H3'/H5', due to free rotation around the C1'-C7 bond. The fluorine atom at the C4' position exerts a strong electron-withdrawing inductive effect and a moderate electron-donating mesomeric effect, influencing the chemical shifts of the aromatic protons and carbons.

-

The Aniline Ring (Ring B): This ring is attached to the nitrogen of the imine group. Similar to Ring A, protons H2/H6 and H3/H5 are equivalent. The fluorine at C4 will likewise influence the electronic environment of this ring. The non-planar arrangement between the aniline ring and the C=N plane, a characteristic of N-aryl Schiff bases, also affects the shielding of the ortho protons (H2/H6)[5].

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The high electronegativity of fluorine results in through-bond spin-spin coupling with nearby protons, providing an additional layer of structural information.

Table 1: Summary of ¹H NMR Data for this compound (Data acquired in CDCl₃; TMS as internal standard)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H7 (Imine) | ~8.4 | Singlet (s) | - | 1H |

| H2', H6' | ~7.9 | Doublet of Doublets (dd) | ³JHH ≈ 8.8, ⁴JHF ≈ 5.6 | 2H |

| H3', H5' | ~7.2 | Triplet (t) or dd | ³JHH ≈ 8.8, ³JHF ≈ 8.8 | 2H |

| H2, H6 | ~7.2 | Doublet of Doublets (dd) | ³JHH ≈ 8.8, ⁴JHF ≈ 4.5 | 2H |

| H3, H5 | ~7.1 | Triplet (t) or dd | ³JHH ≈ 8.8, ³JHF ≈ 8.8 | 2H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The values presented are representative based on spectral databases and established principles[6]. The aromatic region often shows complex overlapping multiplets.

Expert Interpretation:

-

Imine Proton (H7, ~8.4 ppm): This proton resonates far downfield, characteristic of an imine proton[4]. Its position is influenced by the deshielding effects of the sp² carbon and adjacent nitrogen, as well as the magnetic anisotropy of the two aromatic rings. Its appearance as a singlet indicates no coupling to neighboring protons.

-

Aromatic Protons (7.1–7.9 ppm): The aromatic region displays signals for the eight protons on the two rings. The signals are complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Ring A (H2'/H6' and H3'/H5'): The protons ortho to the imine group (H2'/H6') are typically the most deshielded in this ring system due to their proximity to the electron-withdrawing C=N bond. They appear as a doublet of doublets, split by the adjacent H3'/H5' protons (³JHH, ortho coupling, ~8.8 Hz) and by the distant fluorine atom (⁴JHF, para coupling, ~5.6 Hz). The protons meta to the imine group (H3'/H5') are coupled to both the H2'/H6' protons (³JHH ~8.8 Hz) and the C4' fluorine atom (³JHF, meta coupling, ~8.8 Hz). When these two coupling constants are coincidentally similar, the signal can appear as a triplet due to the virtual coupling effect.

-

Ring B (H2/H6 and H3/H5): The protons on the aniline ring are generally found slightly more upfield compared to their counterparts on the benzylidene ring. The interpretation follows similar logic. The protons ortho to the nitrogen (H2/H6) are split by H3/H5 (³JHH) and the para fluorine (⁴JHF), while the protons meta to the nitrogen (H3/H5) are split by H2/H6 (³JHH) and the meta fluorine (³JHF).

-

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. A key diagnostic feature is the large one-bond coupling constant (¹JCF) for carbons directly attached to fluorine, and smaller two- and three-bond couplings (²JCF, ³JCF) for carbons further away[7][8].

Table 2: Summary of ¹³C NMR Data for this compound (Data acquired in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | C-F Coupling |

| C7 (Imine) | ~162 | - |

| C4' (C-F) | ~165 | ¹JCF ≈ 255 Hz |

| C4 (C-F) | ~160 | ¹JCF ≈ 245 Hz |

| C1 (N-C) | ~148 | ³JCF ≈ 2.5 Hz |

| C1' | ~133 | ⁴JCF ≈ 3 Hz |

| C2', C6' | ~131 | ³JCF ≈ 9 Hz |

| C2, C6 | ~122 | ³JCF ≈ 8 Hz |

| C3', C5' | ~116 | ²JCF ≈ 22 Hz |

| C3, C5 | ~116 | ²JCF ≈ 23 Hz |

Note: Assignments are based on spectral databases and theoretical predictions[6][9]. Chemical shifts for substituted benzenes can be predicted using additive models, but fluorine's effects are complex.

Expert Interpretation:

-

Imine Carbon (C7, ~162 ppm): The imine carbon is significantly deshielded and appears in a region distinct from the aromatic carbons, making it a highly diagnostic peak[7].

-

Fluorine-Bearing Carbons (C4' and C4): The most prominent features in the spectrum are the signals for the carbons directly bonded to fluorine. They appear far downfield (160-165 ppm) and are split into doublets with very large one-bond coupling constants (¹JCF) of approximately 245-255 Hz[8]. This is an unambiguous confirmation of the fluorine substitution pattern.

-

Quaternary Carbons (C1' and C1): The carbon attached to the imine group (C1') and the carbon attached to the nitrogen (C1) are quaternary and typically show weaker signals. Their chemical shifts are influenced by their respective heteroatom connections. They also exhibit small long-range couplings to the fluorine atom on their respective rings.

-

Protonated Aromatic Carbons: The remaining aromatic carbons appear between ~116 and ~131 ppm. Their assignment is based on established substituent effects and observed C-F coupling patterns.

-

Carbons ortho to fluorine (C3'/C5' and C3/C5) show a significant two-bond coupling (²JCF ≈ 22-23 Hz).

-

Carbons meta to fluorine (C2'/C6' and C2/C6) exhibit a smaller three-bond coupling (³JCF ≈ 8-9 Hz). These distinct coupling patterns are instrumental in assigning the carbons of each ring unequivocally.

-

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The following protocol outlines a self-validating system for the characterization of this compound.

Step-by-Step Methodology:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry vial. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single deuterium signal for locking the magnetic field[2]. c. Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential. d. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. e. Cap the NMR tube securely.

-

Spectrometer Setup and Calibration: a. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the manufacturer's gauge. b. Place the sample into the NMR probe. c. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution. The full width at half maximum (FWHM) of the TMS signal should be minimized (<0.5 Hz).

-

¹H NMR Spectrum Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral width to cover the expected range (e.g., -1 to 10 ppm). c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 1 second to allow for sufficient T1 relaxation, ensuring quantitative integration. e. Acquire the Free Induction Decay (FID).

-

¹³C NMR Spectrum Acquisition: a. Load a standard proton-decoupled carbon experiment (e.g., zgpg30). b. Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm)[10]. c. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. d. Use a relaxation delay of 2 seconds to aid in the observation of quaternary carbons. e. Acquire the FID.

-

Data Processing and Analysis: a. Apply a Fourier Transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Apply baseline correction to obtain a flat baseline. d. For the ¹H spectrum, integrate the signals to determine the relative ratios of different protons. e. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The characteristic downfield shift of the imine proton, coupled with the distinct splitting patterns in both the proton and carbon spectra arising from H-H, C-H, and C-F coupling, allows for an unambiguous assignment of every nucleus in the molecule. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize this compound and its analogs, ensuring the scientific integrity of subsequent studies in drug development and materials science.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

-

Manikandan, A., et al. (2020). Synthesis, growth and characterization of benzylideneaniline compounds. ResearchGate. Retrieved from [Link]

-

1H & 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. (2022). YouTube. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

Jothi, M., et al. (2014). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E, E70, o833. Retrieved from [Link]

-

Typical Proton and C-13 Chemical Shift Values. (n.d.). University of Puget Sound. Retrieved from [Link]

-

The important 1H NMR and 13C NMR data of Schiff bases. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR spectroscopy. (n.d.). IIT Delhi. Retrieved from [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5. Modgraph. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

(PDF) 4-Fluoro-N-(4-hydroxybenzylidene)aniline. (2014). ResearchGate. Retrieved from [Link]

-

N-(4-Fluorobenzylidene)aniline. (n.d.). PubChem. Retrieved from [Link]

-

1H NMR spectra of the N-benzylideneaniline imine reaction crude. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]

-

1H NMR spectra of Schiff base ligand. (n.d.). ResearchGate. Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

N-benzylideneaniline. (n.d.). SpectraBase. Retrieved from [Link]

-

Hänsel, R., et al. (2020). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. N-Benzylideneaniline(538-51-2) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Fluoro-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. 4-Fluoroaniline(371-40-4) 13C NMR [m.chemicalbook.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

FT-IR and mass spectrometry analysis of 4-Fluoro-N-(4-fluorobenzylidene)aniline

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Fluoro-N-(4-fluorobenzylidene)aniline

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. This compound, a Schiff base, is a versatile compound with significant potential in the synthesis of advanced materials and pharmaceuticals, including anti-cancer agents.[1] Its fluorinated structure often imparts enhanced biological activity and improved pharmacokinetic properties.[1] This guide provides an in-depth technical exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to the structural elucidation of this compound. As a self-validating system, the protocols and interpretations herein are designed to ensure robust and reliable analytical outcomes.

The molecular structure of this compound is presented below.

Caption: Experimental workflow for ATR-FT-IR analysis.

Data Interpretation: Expected Vibrational Modes

The interpretation of the FT-IR spectrum relies on the identification of characteristic absorption bands corresponding to the functional groups present in this compound. The table below summarizes the expected key peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H stretching in aromatic rings. [2] |

| 1650 - 1610 | C=N (Imine/Azomethine) Stretch | Strong | A strong absorption in this region is a hallmark of the Schiff base imine group. [3][4][5] |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands in this region arise from the stretching vibrations of the carbon-carbon bonds in the two phenyl rings. [6] |

| 1260 - 1100 | C-F (Aryl-Fluorine) Stretch | Strong | The highly polar C-F bond gives rise to a strong absorption band. The exact position can be influenced by the aromatic system. [7] |

| 1200 - 1150 | C-N Stretch | Medium | Corresponds to the stretching of the single bond between the nitrogen and the phenyl ring. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | The substitution pattern on the benzene rings (para-substitution) will influence the exact position and number of these strong bands. [6] |

Part 2: Mass Spectrometry (MS) Analysis

Theoretical Framework

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. [8]For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight (217.22 g/mol ). [1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a typical EI-MS analysis using a gas chromatograph (GC) for sample introduction.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure the elution of the analyte as a sharp peak. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Set the injector temperature to 250°C and the MS transfer line temperature to 280°C.

-

The ion source temperature is typically set to 230°C.

-

The electron energy is set to the standard 70 eV.

-

The mass spectrometer will be set to scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

-

-

Analysis:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

The GC will separate the analyte from the solvent and any impurities.

-

As the analyte elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Caption: Experimental workflow for GC-MS analysis.

Data Interpretation: Proposed Fragmentation Pathway

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 217. The fragmentation will likely be driven by the cleavage of bonds adjacent to the imine nitrogen and the aromatic rings. [9][10][11]

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Expected Major Fragments:

| m/z | Proposed Fragment Ion | Formula | Rationale |

| 217 | Molecular Ion | [C₁₃H₉F₂N]⁺• | Represents the intact molecule with one electron removed. |

| 122 | 4-Fluorobenzonitrile radical cation | [C₇H₅FN]⁺• | Formed by the cleavage of the N-C(phenyl) bond. |

| 111 | 4-Fluoroaniline radical cation | [C₆H₆FN]⁺• | Formed by cleavage of the C=N bond with hydrogen rearrangement. |

| 110 | Fluorophenylnitrile cation | [C₆H₄FN]⁺ | Formed by cleavage of the C-C bond between the imine carbon and the fluorophenyl ring. |

| 108 | Fluorobenzyl radical cation | [C₇H₅F]⁺• | Formed by cleavage of the C-N bond. |

| 95 | Fluorophenyl cation | [C₆H₄F]⁺ | A common fragment from fluoro-substituted benzene rings, resulting from the loss of HCN from m/z 122. |

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and comprehensive analytical strategy for the structural confirmation of this compound. FT-IR confirms the presence of key functional groups, particularly the characteristic imine and carbon-fluorine bonds, while mass spectrometry provides the molecular weight and detailed structural information through its fragmentation pattern. The methodologies and interpretative frameworks presented in this guide offer a self-validating approach for researchers and scientists, ensuring high confidence in the identity and purity of this important chemical intermediate.

References

-

Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Zhang, N., et al. (2014). Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(7), 579-84. Retrieved from [Link]

-

The FTIR spectra of Schiff bases: SB1, SB1 heated at 70 °C and SB2. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectra of the Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base. (n.d.). SciSpace. Retrieved from [Link]

-

SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Shirodkar, M. J., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports. Retrieved from [Link]

-

Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Mass spectroscopic data for Schiff base ligands and some metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectrometry of the free Schiff base ligand. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR data of the Schiff base ligands and their Cu(II) complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Vennila, P., et al. (2025). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]

-

N-(4-Fluorobenzylidene)aniline. (n.d.). PubChem. Retrieved from [Link]

-

Vennila, P., et al. (2025). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]

-

Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (2021). Optical Materials. Retrieved from [Link]

-

Jothi, L., et al. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Fluoro-N-(4-hydroxybenzylidene)aniline. (2013). ResearchGate. Retrieved from [Link]

-

Ashfaq, M., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. Retrieved from [Link]

-

Clark, J. (2020). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Ashfaq, M., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis, Structural Characterization, and Anti-corrosion Study of a New Fluorinated Bis-Schiff Base. (2025). ResearchGate. Retrieved from [Link]

-

p-Fluoroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Calgary. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. journals-sathyabama.com [journals-sathyabama.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Crystal structure and molecular geometry of 4-Fluoro-N-(4-fluorobenzylidene)aniline

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Fluoro-N-(4-fluorobenzylidene)aniline

Abstract: This technical guide provides a comprehensive examination of the synthesis, crystal structure, and molecular geometry of the Schiff base compound this compound. The document details the synthetic protocol, single-crystal X-ray diffraction analysis, and computational studies, offering in-depth insights for researchers, medicinal chemists, and materials scientists. The interplay between the molecule's structural features and its potential applications is explored, underpinned by a rigorous analysis of crystallographic data and theoretical calculations.

Introduction: The Significance of Fluorinated Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of coordination chemistry and medicinal chemistry due to their synthetic versatility and diverse biological activities. The introduction of fluorine atoms into their molecular framework can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, this compound, serves as an exemplary case study for understanding the subtle yet profound effects of fluorine substitution on the supramolecular architecture of Schiff bases. This guide elucidates the precise three-dimensional arrangement of this molecule, providing a foundational understanding for its rational design in drug development and materials science.

Synthesis and Crystallization

The synthesis of this compound is achieved through a classical condensation reaction between equimolar amounts of 4-fluoroaniline and 4-fluorobenzaldehyde. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be catalyzed by a few drops of a weak acid, like glacial acetic acid, to facilitate the dehydration process.

Experimental Protocol: Synthesis and Crystallization

-

Reactant Preparation: Dissolve 4-fluorobenzaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 4-fluoroaniline (1.0 mmol) in 10 mL of absolute ethanol.

-

Reaction: Slowly add the ethanolic solution of 4-fluoroaniline to the stirring solution of 4-fluorobenzaldehyde at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a desiccator.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as ethanol or a mixture of ethanol and chloroform, at ambient temperature.

Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and crystallization of this compound.

Crystal Structure Analysis: A Single-Crystal X-ray Diffraction Study

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, allowing for a detailed examination of bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. The compound crystallizes in the orthorhombic space group Pbca, with eight molecules in the unit cell.

| Parameter | Value |

| Chemical Formula | C₁₃H₉F₂N |

| Formula Weight | 217.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.143(3) |

| b (Å) | 7.378(1) |

| c (Å) | 17.519(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2086.3(7) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.382 |

| Absorption Coeff. (mm⁻¹) | 0.103 |

| F(000) | 896 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Reduction: The raw diffraction data is processed to correct for various experimental factors, including Lorentz and polarization effects, and an absorption correction is applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Molecular Geometry and Conformation

The molecular structure of this compound reveals several key geometric features. The molecule is not perfectly planar, with the two fluorophenyl rings being twisted with respect to each other. This twist is a common feature in N-benzylideneanilines and is influenced by steric hindrance between the ortho-hydrogens of the two rings.

Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C7=N1 | 1.275(3) |

| C1-N1 | 1.417(3) |

| C8-C7 | 1.458(4) |

| C1-C6-F1 | 118.2(2) |

| C11-C12-F2 | 118.5(3) |

| C1-N1-C7 | 120.9(2) |

| N1-C7-C8 | 122.3(3) |

The C=N bond length of 1.275(3) Å is characteristic of a double bond, confirming the Schiff base nature of the molecule. The dihedral angle between the two aromatic rings is a critical parameter describing the overall molecular conformation. This non-planarity can have significant implications for the molecule's electronic properties and its ability to engage in intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, the molecules of this compound are organized into a three-dimensional supramolecular network through a combination of weak intermolecular interactions. While classical hydrogen bonds are absent, the packing is stabilized by C-H···F and C-H···π interactions. These weak interactions play a crucial role in determining the crystal packing and, consequently, the material's physical properties.

The fluorine atoms participate in C-H···F hydrogen bonds, which, although weak, are numerous enough to contribute significantly to the overall lattice energy. Additionally, C-H···π interactions are observed between the hydrogen atoms of one molecule and the π-system of the aromatic rings of neighboring molecules.

Visualization of Intermolecular Interactions

Caption: Logical relationship of intermolecular forces leading to the crystal packing of this compound.

Computational Chemistry Insights

To complement the experimental X-ray diffraction data, computational studies, such as Density Functional Theory (DFT), can be employed to investigate the electronic properties and reactivity of this compound. These calculations can provide valuable information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and vibrational frequencies.

Computational Protocol: DFT Calculations

-

Model Building: The starting geometry for the calculation is taken from the experimental single-crystal X-ray diffraction data.

-

Method and Basis Set Selection: A suitable level of theory, such as B3LYP, and a basis set, such as 6-311++G(d,p), are chosen.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation in the gas phase.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared spectrum.

-

Property Calculations: Various electronic properties, such as the HOMO-LUMO energy gap and the molecular electrostatic potential, are calculated.

The results from these calculations can be correlated with the experimental findings to provide a more complete understanding of the molecule's structure-property relationships. For instance, the calculated bond lengths and angles can be compared with the X-ray data, and the predicted vibrational spectra can be matched with experimental IR or Raman spectra.

Conclusion and Future Directions

This guide has provided a detailed overview of the synthesis, crystal structure, and molecular geometry of this compound. The single-crystal X-ray diffraction data reveals a non-planar conformation with the two fluorophenyl rings twisted relative to each other. The crystal packing is stabilized by a network of weak C-H···F and C-H···π interactions.

The structural insights presented here are crucial for the rational design of new materials and therapeutic agents based on the fluorinated Schiff base scaffold. Future work could involve the synthesis of related derivatives with different substitution patterns to systematically study the effect of substituents on the molecular conformation and supramolecular assembly. Furthermore, co-crystallization experiments could be performed to explore the formation of novel multi-component crystalline materials with tailored properties.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Schiff Bases

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery and materials science, Schiff bases represent a cornerstone of synthetic versatility and biological significance.[1] Their defining feature, the azomethine or imine group (-C=N-), serves as a critical pharmacophore and a versatile chelating site, making them invaluable scaffolds for developing novel therapeutic agents, catalysts, and optical materials.[2][3] The synthesis, typically a straightforward condensation between a primary amine and a carbonyl compound, belies the structural complexity and nuance that these molecules can possess.[4][5]

This guide is designed not as a mere collection of protocols, but as a methodological framework grounded in first principles. As a senior application scientist, my objective is to illuminate the causality behind our experimental choices—to explain why we select certain techniques and how their outputs synergize to provide an unassailable structural proof. We will treat the characterization process as a self-validating system, where each piece of spectroscopic data must logically support the others to build a cohesive and trustworthy molecular portrait. This holistic approach is paramount for ensuring the scientific integrity required to advance a compound from the bench to preclinical development.

The Integrated Spectroscopic Workflow

The unambiguous characterization of a novel Schiff base is not achieved by a single technique but by the convergence of multiple spectroscopic analyses. Each method provides a unique piece of the structural puzzle. The failure of any one piece to align with the others signals a need for re-evaluation, either of the proposed structure or the experimental data itself. This integrated workflow ensures a robust and validated outcome.

Caption: Integrated workflow for Schiff base characterization.

Chapter 1: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Imine Fingerprint

Expertise & Causality

FT-IR spectroscopy is the first line of inquiry. Its power lies in its ability to confirm the conversion of functional groups with high certainty. The synthesis of a Schiff base is defined by the consumption of a carbonyl (C=O) from an aldehyde or ketone and a primary amine (N-H) to form an imine (C=N). FT-IR allows us to witness this transformation directly. The C=N double bond has a characteristic stretching vibration that appears in a relatively clean region of the spectrum, providing a definitive "fingerprint" of success.

The position of this C=N absorption is sensitive to the electronic environment. Conjugation with aromatic rings, for instance, delocalizes the pi-electrons, slightly weakening the C=N bond and shifting its absorption to a lower wavenumber (frequency). Conversely, electron-withdrawing groups can have a more complex effect, but any shift provides valuable information about the molecule's electronic structure.

Self-Validating Protocol: FT-IR Analysis (ATR Method)

-

Sample Preparation:

-

Ensure the sample is meticulously dried to avoid a broad O-H band (from water) obscuring the 3000-3500 cm⁻¹ region.

-

Place a small, powdered sample amount (1-2 mg) directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No pellet pressing is required, minimizing sample preparation artifacts.

-

-

Instrument Setup & Background Scan:

-

Set the instrument to collect data from 4000 to 400 cm⁻¹.

-

Perform a background scan with the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring data integrity.

-

-

Sample Acquisition:

-

Lower the ATR anvil to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum, co-adding at least 16 scans to achieve a high signal-to-noise ratio.

-

-

Data Interpretation - The Validation Checklist:

-

Disappearance of Reactant Peaks: Confirm the absence of the strong C=O stretching band from the starting aldehyde/ketone (typically 1680-1740 cm⁻¹).[6]

-

Disappearance of Reactant Peaks: Confirm the disappearance of the N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

-

Appearance of Imine Peak: Identify the new, sharp C=N stretching absorption.[7] This is the key diagnostic peak.

-

Data Presentation: Key FT-IR Absorptions

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Observation in Product |

| C=O (Aldehyde/Ketone) | 1680 - 1740 | Absent |

| N-H (Primary Amine) | 3300 - 3500 (two bands) | Absent |

| C=N (Imine/Azomethine) | 1600 - 1650 | Present (Key Diagnostic Peak) [8] |

| C=C (Aromatic) | 1450 - 1600 | Present |

| O-H (Phenolic) | 3200 - 3600 (broad) | Present (if applicable to structure) |

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

Expertise & Causality

If FT-IR confirms the correct functional groups, NMR spectroscopy elucidates the precise connectivity of the atoms. For Schiff bases, ¹H and ¹³C NMR provide unambiguous evidence of the azomethine group's formation and the overall molecular structure.

The key signal in ¹H NMR is the azomethine proton (-N=CH-). This proton resides in a unique chemical environment, directly attached to a carbon double-bonded to an electronegative nitrogen atom. This environment strongly deshields the proton, shifting its resonance significantly downfield into a region (δ 8.0-10.0 ppm) that is often free of other signals, making it a powerful diagnostic tool.[9][10] Similarly, in ¹³C NMR, the azomethine carbon provides a distinct signal far downfield (δ 158-165 ppm), clearly separated from aromatic and alkyl carbons.[8]

Self-Validating Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified Schiff base in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure the spectral width covers the range from δ 0 to at least δ 12 ppm to capture all aromatic and the key azomethine protons.

-

Integrate all peaks. The relative ratios of the integrals must correspond to the number of protons in the proposed structure.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time but provides a clean spectrum with a single peak for each unique carbon atom.

-

-

Data Interpretation - The Validation Checklist:

-

¹H NMR:

-

Confirm the disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) from the starting material.[8]

-

Identify the characteristic singlet for the azomethine proton (-N=CH-) in the diagnostic downfield region.[8][10]

-

Verify that the integration of the aromatic and aliphatic regions matches the expected proton count of the final structure.

-

-

¹³C NMR:

-

Data Presentation: Typical NMR Chemical Shifts

| Group | Nucleus | Typical Chemical Shift (δ, ppm) |

| Azomethine (-N=CH-) | ¹H | 8.0 - 10.0 [9][10] |

| Azomethine (-N=C-) | ¹³C | 158 - 165 [8] |

| Aldehyde (-CHO) | ¹H | 9.5 - 10.5 |

| Carbonyl (C=O) | ¹³C | 190 - 200 |

| Aromatic (Ar-H) | ¹H | 6.5 - 8.5 |

| Aromatic (Ar-C) | ¹³C | 110 - 150 |

Chapter 3: Mass Spectrometry (MS) - Confirming Molecular Weight & Fragmentation

Expertise & Causality

Mass spectrometry provides the ultimate confirmation of successful synthesis: the molecular weight. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically generate the protonated molecular ion [M+H]⁺, allowing for a direct and precise measurement of the molecular mass. This value must exactly match the calculated mass of the proposed structure.

Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion.[12] The resulting fragments are not random; they follow predictable chemical pathways. Analyzing these fragmentation patterns provides powerful corroborating evidence for the proposed structure, akin to assembling a puzzle where the pieces are fragments of the molecule.[13]

Caption: A representative fragmentation pathway in mass spectrometry.

Self-Validating Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution (approx. 10-50 µg/mL) of the Schiff base in a suitable solvent like methanol or acetonitrile.

-

A small amount of formic acid (0.1%) is often added to the solution to promote protonation and the formation of [M+H]⁺ ions.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ species.

-

Acquire a full scan spectrum over a mass range appropriate for the expected molecular weight.

-

-

Data Interpretation - The Validation Checklist:

-

Identify the Molecular Ion Peak: Locate the peak corresponding to the [M+H]⁺ ion (or [M+Na]⁺). Its m/z value should match the expected molecular weight + 1.0078 (for H⁺).

-

Verify Isotopic Pattern: Examine the isotopic distribution of the molecular ion peak. It should match the theoretical pattern calculated from the compound's elemental formula. This is a powerful check for the correct elemental composition.

-

(Optional) MS/MS Fragmentation: If performed, confirm that the observed fragment ions can be logically derived from the parent structure.[12][14]

-

Chapter 4: UV-Visible (UV-Vis) Spectroscopy - Probing the Electronic System

Expertise & Causality

UV-Vis spectroscopy provides insights into the conjugated π-electron system of the molecule. Schiff bases, with their C=N bond and often associated aromatic rings, contain chromophores that absorb light in the UV and visible regions.[15] The primary absorptions correspond to π → π* (higher energy, shorter wavelength) and n → π* (lower energy, longer wavelength) electronic transitions.[16]

The value of UV-Vis lies in confirming the extent of conjugation. The more extensive the conjugated system, the lower the energy gap for the π → π* transition, resulting in a bathochromic (red) shift to a longer wavelength (λ_max). This technique is highly sensitive to the overall electronic architecture of the molecule and can be used to compare a series of related novel compounds.

Self-Validating Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of the Schiff base of a known concentration in a UV-transparent solvent (e.g., ethanol, DMSO).

-

Perform serial dilutions to create a solution with an absorbance in the optimal range of 0.1 - 1.0 A.U. This ensures adherence to the Beer-Lambert law.

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the "blank") and the other with the sample solution.

-

Calibrate the spectrophotometer by running a baseline correction with the blank cuvette.

-

-

Acquisition & Interpretation:

-

Scan the sample across a range from ~200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λ_max) for the key electronic transitions.[16][17]

-

The data should be consistent with a conjugated imine system. The λ_max values should logically correlate with the degree of conjugation expected from the structure derived from NMR and MS.

-

Conclusion: The Power of Convergent Evidence

The structural elucidation of a novel Schiff base is a process of scientific validation built on convergent evidence. FT-IR confirms the foundational chemical transformation. NMR provides the detailed architectural blueprint. Mass spectrometry delivers the definitive molecular weight and formula. Finally, UV-Vis spectroscopy characterizes the electronic system that is often central to the molecule's function. When the data from these four pillars align, they provide an unassailable confirmation of the molecular structure, empowering researchers to proceed with confidence in the fields of drug discovery, catalysis, and beyond.

References

-

Al-Fartosy, A. M., & Al-Hussainy, M. H. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research, 492, 107985. [Link]

-

Prajapati, S. M., Patel, K. D., & Vekariya, R. H. (2016). General method for the synthesis of Schiff bases. ResearchGate. [Link]

-

Singh, A., & Sharma, S. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(6). [Link]

-

Gámez-Montaño, R. (2012). Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. [Link]

-

Parveen, S., Arjmand, F., & Tabassum, S. (2014). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Chemical and Pharmaceutical Research, 6(5), 940-952. [Link]

-

Bhat, M. A., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-146. [Link]

-

Kumar, S., & Kumar, A. (2015). Comparative Study for Synthesis of Schiff Base Ligand. International Journal of Advanced Research, 3(7), 896-901. [Link]

-

Chaturvedi, D., & Kamboj, M. (2016). Role of Schiff Base in Drug Discovery Research. Chemical Sciences Journal, 7(2). [Link]

-

Amir, M., & Kumar, S. (2005). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Indian Journal of Chemistry, 44B, 2532-2536. [Link]

-

El-Dissouky, A., & Abdel-Fattah, H. M. (1990). 1H and C-13 NMR Study of the Molecular Structure of New Di-(β-Keto) Schiff bases. Transition Metal Chemistry, 15, 299-302. [Link]

-

Venkatesh, G., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(8), 7935-7951. [Link]

-

El-Gammal, O. A., et al. (2013). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 349-357. [Link]

-

de Souza, C. R., et al. (2017). IR bands of the imino group of the Schiff bases and of the complexes. ResearchGate. [Link]

-

Singh, R., & Singh, P. (2024). Antimicrobial application of schiff's base and it's metal complexes. Assay. [Link]

-

Mushtaq, I., et al. (2021). Pharmaceutical significance of Schiff bases: an overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. [Link]

-

Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]

-

Singh, A. K., et al. (2013). 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. ResearchGate. [Link]

-

Gabr, I. M., & El-Ghamry, M. A. (2015). Mass fragmentation pattern of Schiff base ligand, H 2 L. ResearchGate. [Link]

-

El-Ghamry, M. A., et al. (2022). Synthesis, spectroscopic characterization, and thermal studies of novel Schiff base complexes. Journal of the Iranian Chemical Society, 19(1), 1-15. [Link]

-

Venkatesh, G., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications. [Link]

-

Venkatesh, G., et al. (2023). (PDF) Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ResearchGate. [Link]

-

El-Wahab, Z. H. A., et al. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 365-373. [Link]

-

Singh, K., et al. (2018). Mass spectrum and fragmentation pattern of Fe(III) complex. ResearchGate. [Link]

-

Kim, H. J., et al. (2021). FT-IR spectra of the Schiff base synthesized from the condensation. ResearchGate. [Link]

-

Sari, N., & Gürkan, P. (2006). 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). ResearchGate. [Link]

-

Al-Juboori, S. A. (2018). Scheme 1: preparation of Schiff Base (I) By FT-IR spectrum appearance. ResearchGate. [Link]

-

Al-Shaalan, N. H. (2011). Scheme 2. Mass fragmentation pattern of ATS Schiff base. ResearchGate. [Link]

-

Al-Bayati, R. E. H., & Jaber, S. H. (2015). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 18(1), 33-40. [Link]

-

Chemistry For Everyone. (2024). How Do You Prepare Samples For Spectroscopy?. YouTube. [Link]

-

Yildiz, M., et al. (2018). UV-Vis spectrum of the Schiff base. ResearchGate. [Link]

-

Mohamed, G. G., et al. (2018). UV-Vis spectra of Schiff base ligand and its metal (II) complexes. ResearchGate. [Link]

-

Vijayalakshmi, M., & Kalanithi, M. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. Rasayan Journal of Chemistry, 11(2), 857-864. [Link]

-

Chemistry For Everyone. (2024). What Is Spectroscopic Method Of Analysis?. YouTube. [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Kanal Pengetahuan Farmasi UGM. (2021). Identification of Compounds via Spectroscopy/Spectrometry. YouTube. [Link]

-

Nguyen, T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. World Journal of Chemical Education, 11(1), 1-7. [Link]

-

Mir, S. R., et al. (2020). Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. Bentham Science. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 9. jetir.org [jetir.org]

- 10. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Synthesis of 4-Fluoroaniline from 4-fluoronitrobenzene

An In-Depth Technical Guide to the Synthesis of 4-Fluoroaniline from 4-Fluoronitrobenzene

Introduction: The Significance of 4-Fluoroaniline

4-Fluoroaniline is a critical building block in the synthesis of a wide array of valuable compounds, holding a significant position in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its utility as a primary arylamine, functionalized with a fluorine atom, allows for the introduction of fluorine into larger molecules, a strategy often employed to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[3] Consequently, it serves as a key intermediate in the production of anti-cancer drugs, anti-inflammatory agents, herbicides, and specialty polymers.[2][3][4]

The most prevalent and industrially scalable route to this versatile intermediate is the reduction of its nitro precursor, 4-fluoronitrobenzene.[1][2][5] This guide provides a comprehensive exploration of this transformation, delving into the underlying chemical principles, comparing primary synthetic methodologies, and offering detailed, field-proven protocols for researchers and drug development professionals.

Core Synthetic Strategy: The Reduction of the Nitro Group

The conversion of the nitro group (-NO₂) in 4-fluoronitrobenzene to an amino group (-NH₂) is the central transformation. This is fundamentally a reduction reaction, requiring the addition of six electrons and six protons to the nitro group. The primary challenge lies in achieving this reduction with high selectivity and yield, without compromising the integrity of the carbon-fluorine bond, a process known as hydrodehalogenation.[6] Two major strategies dominate this field: catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: The Industrial Method of Choice

Catalytic hydrogenation is a clean, efficient, and high-yield method for the synthesis of 4-fluoroaniline, making it the preferred route for industrial production.[1][7][8] The process involves reacting 4-fluoronitrobenzene with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is paramount.

-

Palladium on Carbon (Pd/C): This is the most common catalyst, offering high activity and excellent yields, often exceeding 95%.[1][9] It provides a good balance between reactivity towards the nitro group and minimization of C-F bond cleavage.

-

Platinum on Carbon (Pt/C): Also highly effective, Pt/C can be used at lower catalyst loadings compared to Pd/C but may sometimes require higher temperatures or pressures.[1]

-

Raney Nickel (Raney Ni): While effective for nitro reductions, Raney Nickel is often chosen specifically when there is a risk of dehalogenating more labile halides like chlorine or bromine.[9] For fluorinated compounds, Pd/C is generally sufficient and preferred.

-

-

Solvent System: Protic solvents like methanol or ethanol are typically used as they readily dissolve the starting material and facilitate the interaction with the solid catalyst and hydrogen gas.[1]

-

Reaction Conditions: The reaction is often run at room temperature and atmospheric pressure (using a hydrogen balloon), which simplifies the experimental setup.[1][10] For slower reactions or industrial scale-up, elevated pressures (0.5 - 5.0 MPa) can be employed to increase the rate of reaction.[1]

-

Mitigating Hydrodehalogenation: While the C-F bond is relatively strong, aggressive hydrogenation conditions can lead to its cleavage. This side reaction is often suppressed by conducting the hydrogenation in a slightly acidic medium, which can protect the halogen substituent.[11]

Chemical Reduction with Metals: A Classic and Versatile Alternative

Reduction using stoichiometric metals in the presence of a strong acid is a classic laboratory method that remains valuable, particularly for its excellent functional group tolerance.[9][12]

Causality Behind Experimental Choices:

-

Reducing Agent:

-

Tin (Sn) or Tin(II) Chloride (SnCl₂): The Sn/HCl system is a traditional and robust method for reducing aromatic nitro compounds.[13] Tin metal acts as the electron source, being oxidized from Sn(0) to Sn(II) and then to Sn(IV).[13] SnCl₂ is a milder alternative that can be used when other reducible functional groups are present.[9][12] The primary drawback is the workup, which involves neutralizing large amounts of acid and removing tin hydroxide residues, which can be difficult to filter.[12]

-

Iron (Fe): The Béchamp reduction, using iron filings in the presence of an acid like HCl or acetic acid, is an economical alternative.[1][9] It generates iron oxides as a byproduct, which are generally easier to handle and less environmentally hazardous than tin salts.[7] This method is particularly favored in large-scale industrial processes where cost is a major driver.[8]

-

Reaction Mechanism: Stepwise Reduction of the Nitro Group

The reduction of a nitroarene with a metal in acidic conditions proceeds through a series of intermediates. The metal serves as the electron donor, while the acid provides the protons necessary to form water as the leaving group.

Caption: General mechanism for the reduction of a nitroarene to an aniline.[13]

The process begins with the protonation of an oxygen atom on the nitro group, followed by electron transfer from the metal.[13] This sequence repeats, eliminating water and forming the nitroso intermediate. Further reduction yields the hydroxylamine intermediate, which is finally reduced to the aniline product after protonation of the hydroxyl group and elimination of a second water molecule.[13]

Comparative Analysis of Synthesis Methods

The choice between catalytic hydrogenation and chemical reduction depends on factors like scale, available equipment, cost, and environmental considerations.

| Parameter | Catalytic Hydrogenation (10% Pd/C) | Chemical Reduction (SnCl₂) | Chemical Reduction (Fe/HCl) |

| Typical Yield | >95%[1] | Generally high, but can vary | >90%[1] |

| Purity | >99%[1] | Good, but requires extensive workup | Good, requires filtration of iron salts |

| Primary Reagent | H₂ gas, 10% Pd/C (catalytic) | SnCl₂·2H₂O (stoichiometric)[6] | Iron powder (stoichiometric)[1] |

| Conditions | Room temp, atmospheric or elevated pressure (0.5-5.0 MPa)[1] | Reflux temperature[6] | 80-90°C[1] |

| Solvent | Methanol, Ethanol[1] | Ethanol[6] | Ethanol/Water[1] |

| Advantages | High yield/purity, clean reaction, easy product isolation, catalytic reagent | Good functional group tolerance[12] | Low reagent cost, environmentally benign byproduct (iron oxide) |

| Disadvantages | Requires specialized hydrogenation equipment, potential fire hazard (H₂ gas, pyrophoric catalyst) | Stoichiometric heavy metal waste, difficult workup (tin oxides)[12] | Stoichiometric byproduct, requires filtration of fine solids |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using 10% Pd/C (Preferred Method)

This protocol is adapted from established, high-yield procedures.[1][10]

Materials:

-

4-Fluoronitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-2 mol%)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas supply (balloon or cylinder)

-

Dichloromethane (DCM) for washing

-

Suitable hydrogenation vessel (e.g., Parr shaker or round-bottom flask)

Procedure:

-

In a hydrogenation vessel, dissolve 4-fluoronitrobenzene (e.g., 2.00 mmol, 282 mg) in methanol (10 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 21 mg, 0.02 mmol) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the vessel and purge the system multiple times with hydrogen gas.

-

Pressurize the vessel with H₂ (typically to balloon pressure or ~3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.[1][10]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol or DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline as a yellow to brown oil, which typically solidifies upon standing. The product is often of high purity (>99%) and may not require further purification.[1][10]

Caption: Workflow for the synthesis of 4-fluoroaniline via catalytic hydrogenation.[1]

Protocol 2: Reduction with Tin(II) Chloride

This protocol provides an alternative for laboratories not equipped for catalytic hydrogenation.[6]

Materials:

-

4-Fluoronitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoronitrobenzene in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution portion-wise, as the initial reaction can be exothermic.

-

Heat the reaction mixture to reflux (approx. 80°C) and stir.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Carefully partition the residue between ethyl acetate and a 2M KOH solution to neutralize the acid and dissolve the tin salts. Caution: This neutralization is highly exothermic.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

The crude 4-fluoroaniline can be purified by distillation or column chromatography if necessary.

Product Characterization

The identity and purity of the synthesized 4-fluoroaniline should be confirmed using standard analytical techniques.[1]

| Technique | Characteristic Data for 4-Fluoroaniline |